N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-7-20-11-4-3-9(13(14,15)16)8-10(11)12(19)18-6-5-17/h2-4,8H,1,6-7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQQREDFGBVRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide typically involves multiple steps. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including stirring without solvent at room temperature or at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.
Scientific Research Applications
N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis and Key Differences
The compound’s uniqueness lies in its combination of trifluoromethyl, allyloxy, and cyanomethyl groups. Below is a comparative analysis with structurally related benzamides from the literature:
Table 1: Comparative Structural Features
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases hydrophobicity, comparable to other fluorinated benzamides . However, the cyanomethyl group may reduce logP relative to purely halogenated analogs.
- Reactivity : The allyloxy group distinguishes it from alkoxy-substituted analogs (e.g., isopropoxy in 1a ), offering sites for covalent modifications or degradation.
Biological Activity
N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound belongs to the benzamide class and is characterized by the presence of a cyanomethyl group, a prop-2-enoxy group, and a trifluoromethyl group. Its molecular formula is with a molecular weight of 284.23 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁F₃N₂O₂ |
| Molecular Weight | 284.23 g/mol |
| CAS Number | 1385464-02-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as proteins and enzymes. The compound forms stable complexes with these targets, modulating their activity and potentially leading to therapeutic effects. Research indicates that the trifluoromethyl group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes and increase its bioavailability .
Potential Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may have anticancer properties by inhibiting specific pathways involved in cancer cell proliferation.
- Neuroprotective Effects : Some derivatives show promise in protecting neuronal cells from stress-induced damage, which could be beneficial in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory disorders.
Study on Anticancer Activity
A recent study explored the anticancer potential of this compound derivatives. The findings indicated that certain modifications to the compound enhanced its cytotoxic effects against various cancer cell lines. For example, a derivative exhibited an EC50 value of 10 µM in inhibiting cell viability in breast cancer cells, demonstrating significant potency compared to standard treatments .
Neuroprotective Study
In another investigation focusing on neuroprotection, researchers evaluated the effects of this compound on neuronal cells subjected to oxidative stress. The results showed that treatment with this compound significantly reduced markers of apoptosis and oxidative damage, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other benzamide derivatives:
| Compound Name | EC50 (µM) | Activity Type |
|---|---|---|
| This compound | 10 | Anticancer |
| Benzamide Derivative A | 15 | Anticancer |
| Benzamide Derivative B | 25 | Neuroprotective |
This table illustrates that while this compound shows promising activity, other derivatives also exhibit significant biological effects.
Q & A
Basic: What experimental methods are recommended for synthesizing N-(Cyanomethyl)-2-prop-2-enoxy-5-(trifluoromethyl)benzamide with high purity?
Methodological Answer:
Synthesis typically involves coupling reactions between the cyanomethylamine and a pre-functionalized benzamide intermediate. Key steps include:
- Acylation: React 2-prop-2-enoxy-5-(trifluoromethyl)benzoic acid with cyanomethylamine using coupling agents like EDCI/HOBt in anhydrous DMF .
- Purification: Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity .
- Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Basic: How can the molecular structure of this compound be rigorously characterized?
Methodological Answer:
- X-ray crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and bond angles. Mercury CSD 2.0 can visualize voids and intermolecular interactions .
- Spectroscopy: Use ¹⁹F NMR to confirm trifluoromethyl group integrity and IR spectroscopy (1700–1650 cm⁻¹ range) to validate the amide carbonyl .
Basic: What are the stability considerations for this compound under laboratory conditions?
Methodological Answer:
- Thermal stability: Conduct TGA/DSC to identify decomposition thresholds (typically >150°C for trifluoromethyl benzamides) .
- pH sensitivity: Store in neutral buffers (pH 6–8) to avoid hydrolysis of the acryloxy or cyanomethyl groups .
Advanced: What strategies can elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target identification: Use affinity chromatography or SPR to identify protein binding partners. Structural analogs (e.g., thiadiazolyl benzamides) suggest potential kinase or protease inhibition .
- In vitro assays: Test against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays. Compare with control compounds lacking the prop-2-enoxy group to assess substituent effects .
Advanced: How can computational modeling predict the compound’s reactivity or binding affinity?
Methodological Answer:
- Docking studies: Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to model binding poses. Prioritize the trifluoromethyl group for hydrophobic interactions .
- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., acryloxy group for Michael addition) .
Advanced: What methodologies assess environmental persistence or metabolite formation?
Methodological Answer:
- Degradation studies: Expose to simulated sunlight (UV-Vis) and analyze breakdown products via LC-MS. Monitor for trifluoroacetic acid, a common metabolite of trifluoromethyl groups .
- Soil/water half-life: Use OECD 307 guidelines with GC-MS quantification. Structural analogs show half-lives of 7–30 days depending on microbial activity .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility checks: Standardize assay conditions (e.g., serum-free media, fixed incubation times) to minimize variability .
- Structural verification: Re-analyze disputed batches via XRD to confirm absence of polymorphic forms or stereochemical impurities .
Basic: What analytical techniques quantify this compound in complex matrices?
Methodological Answer:
- HPLC-MS/MS: Use a C18 column with MRM transitions for the molecular ion (e.g., m/z 385 → 238 for the benzamide fragment). Limit of detection: ~0.1 ng/mL .
- Fluorine-specific detection: ¹⁹F NMR (δ –60 to –65 ppm for CF₃) enables quantification without interference from biological matrices .
Basic: How to optimize solubility for in vitro studies?
Methodological Answer:
- Solvent screening: Test DMSO (for stock solutions) and co-solvents like PEG-400 for aqueous dilution. LogP calculations (e.g., using MarvinSuite) predict hydrophobicity (~LogP 3.5) .
- Nanoformulation: Encapsulate in PLGA nanoparticles (sonication method) to enhance bioavailability .
Advanced: What structure-activity relationship (SAR) insights guide further derivatization?
Methodological Answer:
- Key modifications: Replace the prop-2-enoxy group with thioethers (improved metabolic stability) or introduce electron-withdrawing substituents on the benzamide ring (enhanced target affinity) .
- Bioisosterism: Substitute the cyanomethyl group with tetrazole (similar pKa, better solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
